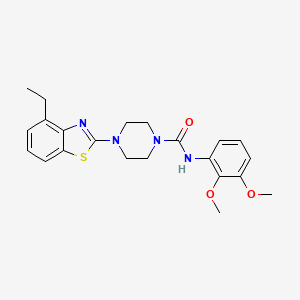
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
This compound and its derivatives are primarily explored for their potential in synthesizing novel heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from related structures, showing inhibitory activity as cyclooxygenase inhibitors along with analgesic and anti-inflammatory properties. These compounds have been assessed for their potential in medical applications due to their high COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Research has also focused on the synthesis of hybrid molecules containing this compound's structural motifs, showing antimicrobial and anti-proliferative activities. For example, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, revealing good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013). Another study synthesized N-Mannich bases of oxadiazole derivatives, showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, in addition to exhibiting optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Molecular Docking and Interaction Studies
Moreover, the compound's structure has been involved in molecular interaction studies, particularly as antagonists for receptors like the CB1 cannabinoid receptor. Such research provides insights into the structural requirements for receptor binding and activity, aiding the design of more effective therapeutic agents (Shim et al., 2002).
Synthesis of Polyamides and Polymer Studies
This compound's framework has also been useful in the synthesis of polyamides, incorporating bioactive moieties like theophylline and thymine, indicating its potential in creating polymers with specific biological activities. These polyamides exhibit solubility in various solvents, including water, suggesting applications in biomedical fields (Hattori & Kinoshita, 1979).
Development of Antimicrobial Agents
Significantly, a vast majority of synthesized compounds, including those based on the piperazine scaffold, have been evaluated for their antimicrobial potential. This includes novel pyrazole carboxamide derivatives showing antimicrobial activity, which emphasizes the compound's versatility in drug development targeting resistant bacterial and fungal strains (Lv et al., 2013).
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-4-15-7-5-10-18-19(15)24-22(30-18)26-13-11-25(12-14-26)21(27)23-16-8-6-9-17(28-2)20(16)29-3/h5-10H,4,11-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPKAQZXRWESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
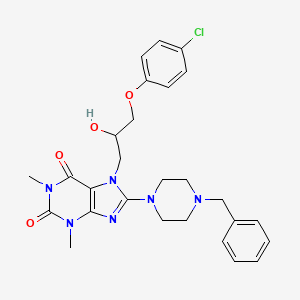
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
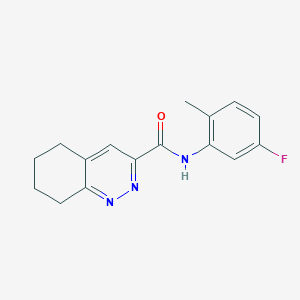
![5-[(2-methylphenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)
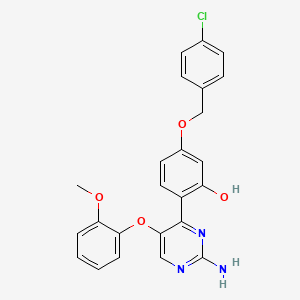
![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)
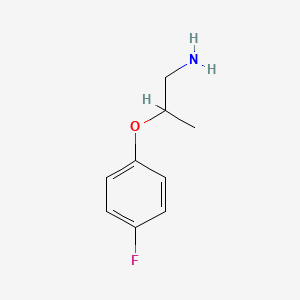

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

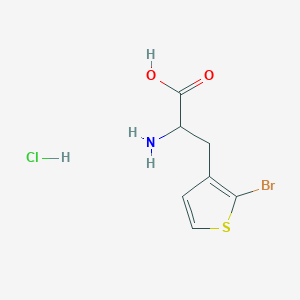
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)
